molecular formula C26H21FN2O3S2 B2538760 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione CAS No. 1177649-23-8

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B2538760
CAS No.: 1177649-23-8
M. Wt: 492.58
InChI Key: WRVGMBLWXWIJJY-UHFFFAOYSA-N
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Description

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic compound characterized by its unique pentacyclic structure. This compound features a combination of fluorophenyl and methylphenyl groups, along with dithia and diaza functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the fluorophenyl and methylphenyl groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over reaction conditions is maintained. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 14-(4-chlorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
  • 14-(4-bromophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Uniqueness

The uniqueness of 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione lies in its specific combination of functional groups and its pentacyclic structure. The presence of both fluorophenyl and methylphenyl groups, along with dithia and diaza functionalities, distinguishes it from similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3S2/c1-11-2-4-12(5-3-11)17-18-15-10-16(21(18)33-23-22(17)34-26(32)28-23)20-19(15)24(30)29(25(20)31)14-8-6-13(27)7-9-14/h2-9,15-21H,10H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGMBLWXWIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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